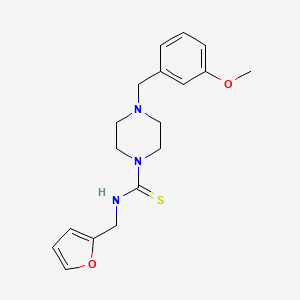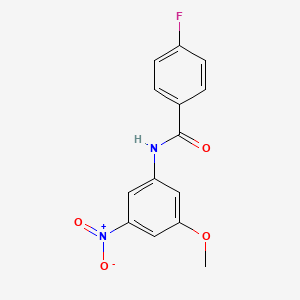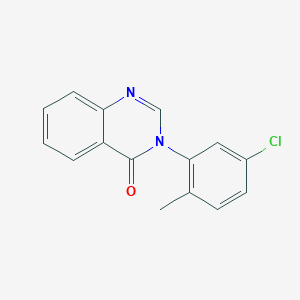
N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide, also known as FMePZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMePZ is a piperazine derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide is not fully understood, but studies have shown that it may act through various pathways. One proposed mechanism is that this compound may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. Another proposed mechanism is that this compound may activate the immune system to target cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.
实验室实验的优点和局限性
One of the major advantages of N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide is its potential as a novel therapeutic agent for cancer and inflammatory diseases. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one of the limitations of this compound is the lack of clinical trials in humans, which makes it difficult to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide. One area of research is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of this compound, which will help to identify its targets and potential side effects. In addition, future research could focus on the optimization of the synthesis method for this compound to improve its yield and purity.
合成方法
N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has been synthesized through various methods, including the reaction of 2-furylacetic acid with 3-methoxybenzylamine, followed by the reaction of the resulting intermediate with piperazinecarbothioamide. Another method involves the reaction of 2-furyl methylamine with 3-methoxybenzaldehyde, followed by the reaction of the resulting intermediate with piperazinecarbothioamide. Both methods have been reported to yield high purity and yield of this compound.
科学研究应用
N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its potential as an antitumor agent. Studies have shown that this compound has the ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound has the ability to reduce inflammation in animal models of arthritis and colitis.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-22-16-5-2-4-15(12-16)14-20-7-9-21(10-8-20)18(24)19-13-17-6-3-11-23-17/h2-6,11-12H,7-10,13-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBXOEYNFRBCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5770212.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)

![2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5770237.png)
![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)
![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)
![8-ethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5770259.png)



![7-nitro-2-(2-thienyl)-3-[(2-thienylmethylene)amino]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5770289.png)

![N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5770315.png)
![2-(ethylthio)-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5770323.png)